Product packaging for Diperdipine hydrochloride(Cat. No.:CAS No. 149543-07-7)

Diperdipine hydrochloride

Cat. No.: B1203319
CAS No.: 149543-07-7
M. Wt: 494 g/mol
InChI Key: GRDAOFITFJWKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diperdipine hydrochloride is a chemical compound supplied for laboratory research purposes. This product is designated "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the scientific literature and safety data sheets for specific handling and application information. The mechanism of action, physicochemical properties, and specific research applications for this compound should be verified through further scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32ClN3O6 B1203319 Diperdipine hydrochloride CAS No. 149543-07-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

149543-07-7

Molecular Formula

C24H32ClN3O6

Molecular Weight

494 g/mol

IUPAC Name

3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C24H31N3O6.ClH/c1-4-32-23(28)20-16(2)25-17(3)21(22(20)18-9-8-10-19(15-18)27(30)31)24(29)33-14-13-26-11-6-5-7-12-26;/h8-10,15,22,25H,4-7,11-14H2,1-3H3;1H

InChI Key

GRDAOFITFJWKFJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCCCC3)C)C.Cl

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCCCC3)C)C.Cl

Synonyms

diperdipine
EPDDNP
ethyl-2-(1-piperidino)ethyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate

Origin of Product

United States

Mechanism of Action and Pharmacodynamics

Primary Target: L-type Calcium Channels

Like other dihydropyridine (B1217469) derivatives, the primary molecular target of diperdipine hydrochloride is the L-type voltage-gated calcium channel . ontosight.aidrugbank.com These channels are prevalent in cardiac muscle, vascular smooth muscle, and other excitable cells. google.com By binding to these channels, this compound inhibits the influx of extracellular calcium ions into the cells. ontosight.ai

Molecular Interactions with the Calcium Channel Subunits

Dihydropyridines are known to bind to the α1 subunit of the L-type calcium channel, which forms the pore of the channel. nih.gov They exhibit a higher affinity for the inactivated state of the channel, which contributes to their vascular selectivity, as smooth muscle cells have a more depolarized resting membrane potential than cardiac cells. nih.gov While specific molecular docking studies for diperdipine are not extensively published, research on similar dihydropyridines like benidipine (B10687) shows interactions involving hydrogen bonds and pi-pi stacking with amino acid residues in the channel's binding pocket. ppd.com It is presumed that diperdipine engages in similar interactions, with its various functional groups contributing to the binding affinity and stability.

Pharmacodynamic Effects on Cardiovascular Tissues

The inhibition of calcium influx by this compound has significant pharmacodynamic consequences on cardiovascular tissues. The primary effect is the relaxation of vascular smooth muscle, particularly in the arterial system. ontosight.ai This leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. ontosight.ai This vasodilatory action also applies to the coronary arteries, which can improve oxygen supply to the myocardium, providing a basis for its use in angina. ontosight.ai Studies on the hemodynamic effects of intravenous diperdipine have been conducted in the context of coronary heart disease. modeldb.science

Preclinical Pharmacological Investigations of Diperdipine Hydrochloride

In Vitro Receptor Binding and Functional Assays

In vitro studies are crucial for determining the direct interaction of a compound with its molecular targets. For a compound like Diperdipine (B1670723) hydrochloride, which is likely a calcium channel blocker based on its name, these assays would elucidate its affinity and selectivity for various ion channels.

Characterization of Voltage-Gated Calcium Channel Interaction Profiles

Voltage-gated calcium channels (VGCCs) are a family of ion channels that mediate calcium influx in response to membrane depolarization, playing a key role in various physiological processes. nih.gov Characterizing the interaction of a new chemical entity with these channels is a fundamental step in its preclinical evaluation.

Specific binding assays would be required to determine the affinity of Diperdipine hydrochloride for VGCCs. These experiments typically involve the use of radiolabeled ligands that are known to bind to specific sites on the channel. By competing with these radioligands, the binding affinity (often expressed as an inhibition constant, Ki, or half-maximal inhibitory concentration, IC50) of this compound could be quantified.

Table 1: Hypothetical Voltage-Gated Calcium Channel Binding Affinity for this compound

TargetRadioligandTissue/Cell SourceKi (nM)
L-type CaV1.2[³H]NitrendipineRat cortical membranesData not available
N-type CaV2.2[¹²⁵I]ω-conotoxin GVIAHuman neuroblastoma cellsData not available
T-type CaV3.1[³H]MibefradilRecombinant cell lineData not available

This table is for illustrative purposes only. No experimental data for this compound has been found.

Ligand-Binding Selectivity Across Ion Channel Subtypes (e.g., L-type, N-type)

VGCCs are classified into several subtypes, including L-type, N-type, P/Q-type, R-type, and T-type, each with distinct physiological roles and tissue distribution. e-jcpp.org The selectivity of a compound for a particular subtype is a critical determinant of its therapeutic potential and side-effect profile. For instance, L-type channels are prominent in the cardiovascular system, while N-type channels are primarily involved in neurotransmitter release. e-jcpp.orgnih.gov

To assess the selectivity of this compound, competitive binding assays would be performed across a panel of cell lines or tissues expressing different VGCC subtypes. The relative binding affinities would indicate the compound's selectivity profile.

Table 2: Hypothetical Ion Channel Selectivity Profile of this compound

Ion Channel SubtypeRepresentative LigandBinding Affinity (IC50, nM)Selectivity Ratio (vs. L-type)
L-type (CaV1.2)[³H]NitrendipineData not available1
N-type (CaV2.2)[¹²⁵I]ω-conotoxin GVIAData not availableData not available
T-type (CaV3.2)[³H]MibefradilData not availableData not available
NaV1.5 (Sodium Channel)[³H]BatrachotoxinData not availableData not available
KV1.3 (Potassium Channel)[¹²⁵I]α-DendrotoxinData not availableData not available

This table is for illustrative purposes only. No experimental data for this compound has been found.

Assessment of this compound's Activity on Related Receptors

To ensure target specificity, it is also standard practice to screen a new compound against a panel of other receptors, ion channels, and enzymes. This "off-target" screening helps to identify potential secondary pharmacological activities that could contribute to either therapeutic effects or adverse reactions. This would typically include receptors from different families, such as G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

Cellular Pharmacodynamic Modulations

Cellular assays are employed to understand how the binding of a compound to its target translates into a functional effect within a living cell. These studies provide insights into the compound's mechanism of action at a cellular level.

Intracellular Calcium Flux Measurements in Cultured Cells

A primary functional consequence of VGCC modulation is a change in intracellular calcium concentration ([Ca²⁺]i). nih.gov Calcium flux assays are used to measure these changes in cultured cells. These assays often utilize fluorescent calcium indicators, such as Fura-2 or Fluo-4, which change their fluorescence properties upon binding to calcium. emnuvens.com.br

For this compound, one would expect that as a calcium channel blocker, it would inhibit the increase in [Ca²⁺]i induced by a depolarizing stimulus (e.g., high potassium concentration) in cells expressing the target VGCCs. The potency of this inhibition (IC50) would be a key measure of its functional activity.

Table 3: Hypothetical Effect of this compound on Intracellular Calcium Flux

Cell LineCalcium Channel TargetStimulusThis compound IC50 (µM)
A7r5 (rat smooth muscle)L-type (endogenous)High K⁺Data not available
SH-SY5Y (human neuroblastoma)N-type (endogenous)High K⁺Data not available
HEK293 (recombinant)T-type (transfected)Electrical stimulationData not available

This table is for illustrative purposes only. No experimental data for this compound has been found.

Analysis of Signaling Pathway Activation and Protein Expression

Changes in intracellular calcium can trigger a cascade of downstream signaling events, ultimately leading to changes in protein expression and cellular function. albert.iomdpi.com Investigating these pathways can provide a deeper understanding of the compound's cellular effects.

Techniques such as Western blotting or proteomics could be used to analyze the expression levels of key proteins in signaling pathways known to be regulated by calcium. For example, calcium influx can activate calcium/calmodulin-dependent protein kinase (CaMK) or lead to the activation of transcription factors like CREB (cAMP response element-binding protein). Analysis of the phosphorylation status of these proteins would indicate the activation state of these pathways. However, without initial data on the primary targets of this compound, speculating on the specific pathways it might modulate would be premature.

Table 4: Hypothetical Modulation of Signaling Proteins by this compound

ProteinSignaling PathwayCellular EffectChange in Expression/Activity
Phospho-CREBCalcium signalingGene transcriptionData not available
c-FosImmediate early geneCellular proliferation/differentiationData not available
CalcineurinCalcium/Calmodulin signalingImmune response, cardiac hypertrophyData not available

This table is for illustrative purposes only. No experimental data for this compound has been found.

Mechanistic Insights from Cell-Based Reporter Assays

Cell-based reporter assays are powerful tools for dissecting cellular signaling pathways and quantifying the functional activity of a compound on a specific target or pathway. google.com These assays typically involve genetically engineering cells to express a reporter gene, such as luciferase or beta-galactosidase, under the control of a specific promoter or response element. google.com The activity of the reporter protein serves as a surrogate for the activation or inhibition of the pathway under investigation. google.com

In the context of a dihydropyridine (B1217469) calcium channel blocker like this compound, reporter assays could be employed to investigate downstream consequences of L-type calcium channel modulation. For instance, such assays could be designed to measure the activity of transcription factors whose function is calcium-dependent. They could also be used to assess the impact on signaling cascades related to vascular smooth muscle cell (VSMC) proliferation and migration, key events in vascular remodeling and diseases like atherosclerosis. nih.gov Studies on other dihydropyridines have shown they can inhibit VSMC proliferation. nih.govresearchgate.net While these specific mechanisms are known to be investigated, a detailed review of publicly available scientific literature did not yield specific studies that utilized cell-based reporter assays to elucidate the mechanistic pharmacology of this compound. Similarly, while toxicological assays like the Ames test have been conducted for dihydropyridines, including a reported study on diperdipine that found no mutagenic effect, these are designed to assess safety rather than pharmacological mechanism. nih.gov

Ex Vivo Tissue Responses to this compound

Ex vivo studies, which use tissues isolated from an organism and maintained in a controlled artificial environment, are crucial for characterizing the direct pharmacological effects of a compound on a specific organ or tissue type, independent of systemic physiological responses.

As a member of the dihydropyridine class of calcium channel blockers, the primary pharmacological effect of this compound is the relaxation of vascular smooth muscle. derangedphysiology.com This is achieved through the blockade of L-type voltage-gated calcium channels (VGCCs) in the cell membrane of smooth muscle cells. nih.gov In ex vivo preparations, such as isolated aortic rings or other arterial segments mounted in a wire myograph, this activity can be precisely quantified.

The contractile state of vascular smooth muscle is heavily dependent on the intracellular concentration of free calcium ([Ca²⁺]i). ahajournals.org Depolarization of the cell membrane, for instance by exposure to a high-potassium solution (e.g., Potassium Chloride), opens L-type VGCCs, leading to a rapid influx of extracellular Ca²⁺ and subsequent contraction. frontiersin.org Dihydropyridines, including by extension this compound, are potent inhibitors of this contraction mechanism. frontiersin.org They also inhibit contractions induced by various receptor agonists, such as norepinephrine (B1679862) or phenylephrine, which, in addition to releasing calcium from intracellular stores, also cause membrane depolarization and subsequent Ca²⁺ influx through L-type VGCCs. frontiersin.org The inhibitory effect of dihydropyridines is concentration-dependent and can be overcome by increasing the extracellular calcium concentration.

Contractile AgentExpected Effect of this compoundMechanism of Inhibition
High [K⁺] (e.g., KCl)Potent InhibitionBlocks Ca²⁺ influx through depolarization-activated L-type VGCCs.
NorepinephrineInhibitionBlocks the component of contraction dependent on Ca²⁺ influx through L-type VGCCs.
PhenylephrineInhibitionBlocks the component of contraction dependent on Ca²⁺ influx through L-type VGCCs.

The electrophysiological effects of dihydropyridines can be studied in isolated cardiac tissue preparations, such as papillary muscles or Purkinje fibers, using intracellular microelectrodes. nih.gov These studies allow for the direct measurement of the cardiac action potential and its various phases. The cardiac action potential is initiated by a rapid sodium influx (Phase 0), followed by a brief repolarization (Phase 1), a plateau phase maintained by calcium influx through L-type VGCCs (Phase 2), and a final repolarization phase driven by potassium efflux (Phase 3). innovationsincrm.com

Action Potential ParameterExpected Effect of this compoundUnderlying Mechanism
Action Potential Duration (APD)ShorteningInhibition of Ca²⁺ influx during the plateau phase (Phase 2). nih.govnih.gov
Plateau Phase (Phase 2)Lowering and ShorteningBlockade of L-type calcium channels (ICa). nih.gov
Amplitude & Vmax (Phase 0)No significant changePrimarily dependent on Na⁺ channels, which are not targeted by dihydropyridines. nih.gov
Myocardial ContractilityDose-dependent decreaseReduced availability of Ca²⁺ for excitation-contraction coupling. nih.gov

Mechanistic Elucidation of Diperdipine Hydrochloride at the Molecular Level

Kinetics of Diperdipine (B1670723) Hydrochloride-Target Interactions

Specific kinetic data for the binding of Diperdipine hydrochloride to its target have not been detailed in available scientific literature. However, kinetic studies of other dihydropyridine (B1217469) ligands with L-type calcium channels reveal complex interactions.

The association and dissociation rates of DHPs are key determinants of their pharmacological effect. For instance, the time course for the inhibition of calcium channels by some DHPs has been shown to be parallel to the time course of their binding to the channel. ahajournals.org Kinetic studies have demonstrated that in addition to high-affinity binding sites, there may also be low-affinity sites for DHPs on skeletal muscle membranes. nih.gov

The interaction kinetics are also influenced by the state of the channel. Depolarization of the membrane can increase the affinity of the calcium channel for dihydropyridines, and the rate of onset of the inhibitory effect is determined by the speed of association with this high-affinity state. ahajournals.org Some research also suggests the involvement of G proteins in modulating the binding kinetics of DHP ligands. nih.gov

Computational Modeling of this compound-Target Interactions

Specific computational studies focused solely on this compound are not found in the reviewed literature. The following subsections describe common computational approaches used to study the broader class of dihydropyridine calcium channel blockers.

Molecular Docking Simulations for Binding Site Prediction

Molecular docking is a computational technique widely used to predict how a small molecule like a DHP binds to its protein target. japsonline.comdergipark.org.tr In the absence of a crystal structure of the ligand-protein complex, docking can generate hypothetical binding poses and estimate the binding affinity. For DHP calcium channel blockers, docking studies have been used to explore their interactions with homology models of the CaV1.2 channel. rsc.org These simulations help to identify key interactions, such as those with hydrophobic pockets formed by specific amino acid residues, that are critical for binding. rsc.org

Table 1: Examples of Interacting Residues for DHP Derivatives with CaV1.2 (General)

Interacting Residue TypeLocation in CaV1.2Type of Interaction
Phenylalanine (Phe), Tyrosine (Tyr)Domain III S6, Domain IV S6Aryl-aryl, Hydrophobic
Isoleucine (Ile), Methionine (Met)Domain III S6, Domain IV S6Hydrophobic

This table represents generalized findings for the dihydropyridine class from molecular modeling studies and does not represent specific data for this compound. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of a protein-ligand complex. japsonline.comnih.gov For DHP-calcium channel interactions, MD simulations can assess the stability of the docked poses predicted by molecular docking. japsonline.comrjraap.com These simulations can analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand how the binding of the ligand affects the protein's dynamics. japsonline.com Such studies have been instrumental in refining the understanding of the binding mechanisms of novel DHP derivatives. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Analog Design

Quantitative Structure-Activity Relationship (QSAR) is a computational method that relates the chemical structure of a series of compounds to their biological activity. dergipark.org.trnih.govnih.gov For DHP calcium channel blockers, QSAR studies have been performed to build mathematical models that can predict the blocking activity based on various molecular descriptors. nih.govjocpr.com These models are valuable for designing new DHP analogs with potentially improved efficacy or selectivity. tandfonline.com By identifying the key structural features that influence activity, QSAR helps guide the synthesis of more potent compounds. nih.govnih.gov

Diperdipine Hydrochloride in the Context of Drug Discovery and Development Research

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The systematic design and synthesis of derivatives are at the heart of lead optimization. For a dihydropyridine (B1217469) compound like Diperdipine (B1670723) hydrochloride, medicinal chemists would explore modifications at various positions of the core scaffold. Key areas of structural modification would likely include:

The Ester Groups: The nature of the ester groups at the 3- and 5-positions of the dihydropyridine ring is known to significantly influence activity. A series of analogs would be synthesized with varying alkyl and aryl ester substituents to probe the impact on potency and selectivity.

The 4-Aryl Ring: The substituent pattern on the phenyl ring at the 4-position is crucial for the activity of dihydropyridine calcium channel blockers. researchgate.net Researchers would synthesize derivatives with different electron-withdrawing and electron-donating groups at the ortho, meta, and para positions to optimize receptor binding and pharmacokinetic properties.

The N1-Position: Modifications at the N1 position of the dihydropyridine ring can influence the duration of action and metabolic stability. A series of analogs with different substituents at this position would be synthesized and evaluated.

The C2 and C6 Positions: The substituents at these positions are also important for activity. Analogs with different small alkyl groups would be prepared to fine-tune the molecule's interaction with its biological target.

The synthesis of these derivatives would likely follow established synthetic routes for 1,4-dihydropyridines, such as the Hantzsch synthesis, followed by appropriate modifications. Each newly synthesized compound would be purified and its structure confirmed using techniques like NMR, mass spectrometry, and elemental analysis.

Table 1: Hypothetical Structural Modifications of Diperdipine Hydrochloride for SAR Studies

Modification SiteExample Substituents ExploredRationale
3- and 5-Ester GroupsMethyl, Ethyl, Isopropyl, BenzylTo optimize potency and selectivity.
4-Aryl Ring-NO2, -Cl, -CF3, -OCH3To modulate electronic properties and improve receptor binding.
N1-Position-H, -CH3, -CH2CH2OHTo influence duration of action and metabolic stability.
C2 and C6 Positions-CH3, -C2H5To fine-tune steric interactions with the target.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. nih.gov For this compound, a pharmacophore model would be developed based on the structures of a series of active analogs. This model would typically include features such as:

Hydrogen bond acceptors (e.g., the ester carbonyls)

Hydrogen bond donors (e.g., the N-H group of the dihydropyridine ring)

Aromatic rings (the 4-aryl substituent)

Hydrophobic features (the alkyl groups)

The development of a robust pharmacophore model for this compound and its analogs would serve as a valuable tool for virtual screening and the design of novel compounds with improved activity. nih.gov

High-Throughput and Virtual Screening Approaches in this compound Research

To expedite the discovery of novel and potent analogs, high-throughput screening (HTS) and virtual screening (VS) methodologies would be employed.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for their ability to interact with the biological target of interest. In the context of this compound research, HTS assays would be developed to measure, for example, the inhibition of calcium influx in a relevant cell line. The results from HTS can help identify new chemical scaffolds with the desired biological activity.

Virtual Screening (VS): VS utilizes computational methods to screen large virtual libraries of compounds against a 3D model of the target protein. nih.gov A validated pharmacophore model for this compound could be used as a query to search for molecules with similar spatial arrangements of functional groups. researchgate.net Similarly, molecular docking simulations could be used to predict the binding affinity and orientation of virtual compounds within the active site of the target, helping to prioritize which compounds to synthesize and test.

Table 2: Screening Methodologies in this compound Research

Screening MethodDescriptionApplication
High-Throughput Screening (HTS)Automated testing of large compound libraries in a biological assay.To identify novel active compounds from diverse chemical libraries.
Virtual Screening (VS)Computational screening of virtual compound libraries.To prioritize compounds for synthesis and identify potential new scaffolds.
Pharmacophore-Based VSSearching for molecules that match a 3D pharmacophore model.To identify compounds with the key structural features for activity.
Molecular DockingPredicting the binding of a ligand to a receptor.To estimate binding affinity and guide the design of more potent analogs.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Before a drug candidate can advance to clinical trials, its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties must be thoroughly characterized in preclinical studies.

ADME studies are crucial for understanding how a drug is processed by a living organism. altasciences.com For this compound and its promising analogs, these studies would be conducted in various animal species (e.g., rodents and non-rodents) to assess: altasciences.com

Absorption: The extent and rate at which the compound is absorbed into the bloodstream after administration.

Distribution: How the compound is distributed throughout the body's tissues and organs.

Metabolism: How the compound is chemically modified by enzymes in the body, primarily in the liver.

Excretion: The routes and rates at which the compound and its metabolites are eliminated from the body.

The data gathered from these studies are essential for predicting the pharmacokinetic profile of the drug in humans and for establishing a safe and effective dosing regimen.

In addition to in vivo studies, computational (in silico) models are increasingly used to predict the ADME properties of drug candidates early in the discovery process. These models use the chemical structure of a compound to estimate properties such as:

Aqueous solubility

Membrane permeability

Plasma protein binding

Metabolic stability

Potential for drug-drug interactions

By using these predictive models, researchers can identify potential pharmacokinetic liabilities of this compound derivatives early on and prioritize compounds with more favorable drug-like properties for further development.

Table 3: Key ADME Parameters and Their Significance

ParameterDescriptionSignificance
BioavailabilityThe fraction of an administered dose that reaches the systemic circulation.Determines the dose required to achieve a therapeutic effect.
Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
ClearanceThe volume of plasma cleared of the drug per unit time.Determines the dosing rate required to maintain a certain plasma concentration.
Half-lifeThe time required for the concentration of the drug in the body to be reduced by half.Influences the dosing frequency.

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Advanced Research Methodologies and Techniques Employed in Diperdipine Hydrochloride Studies

Biosensor Technologies for Real-Time Binding Kinetics (e.g., Surface Plasmon Resonance)

Biosensor technologies, particularly Surface Plasmon Resonance (SPR), are pivotal for characterizing the binding kinetics of small molecules like Diperdipine (B1670723) hydrochloride to their protein targets. SPR is a label-free optical technique that allows for the real-time measurement of molecular interactions at a sensor surface nih.govsci-hub.box.

The core principle of SPR involves immobilizing a target protein (e.g., an ion channel or receptor) onto a sensor chip. A solution containing Diperdipine hydrochloride is then flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle sci-hub.box. This change is recorded in a sensorgram, which plots the response against time.

From the sensorgram, several key kinetic parameters can be derived:

Association rate constant (kₐ): This value quantifies the rate at which this compound binds to its target.

Dissociation rate constant (kₑ): This value measures the rate at which the this compound-target complex breaks apart.

Equilibrium dissociation constant (Kₑ): Calculated as the ratio of kₑ to kₐ, this constant is a measure of the binding affinity. A lower Kₑ value indicates a higher binding affinity.

The real-time nature of SPR provides a dynamic view of the binding event, offering more detailed information than endpoint assays nih.gov. This technique is crucial for understanding the duration of target engagement, which can be a critical determinant of a compound's pharmacological effect youtube.com.

ParameterDescriptionHypothetical Value for this compound
kₐ (M⁻¹s⁻¹) Association Rate Constant2.5 x 10⁵
kₑ (s⁻¹) Dissociation Rate Constant5.0 x 10⁻⁴
Kₑ (nM) Equilibrium Dissociation Constant (Affinity)2.0

This interactive table presents hypothetical binding kinetics data for this compound as would be determined by Surface Plasmon Resonance.

Electrophysiological Techniques for Ion Channel Characterization (e.g., Patch Clamp)

Electrophysiological techniques are indispensable for studying compounds that modulate ion channel activity. The patch clamp method, in particular, offers unparalleled resolution for investigating the effects of substances like this compound on ion channels in excitable cells criver.comsemanticscholar.org.

This technique involves using a glass micropipette with a very fine tip to form a high-resistance "giga-ohm" seal with the membrane of a single cell moleculardevices.com. This isolates a "patch" of the membrane, allowing for the recording of ionic currents flowing through the channels within that patch criver.com. Different configurations of the patch clamp technique (whole-cell, inside-out, outside-out) allow for detailed characterization of how a compound affects channel properties such as activation, inactivation, and conductance moleculardevices.com.

In studies of dihydropyridines, the class of compounds to which this compound belongs, the patch clamp method has been used to record whole-cell calcium currents nih.gov. Such studies reveal that the inhibitory potency of these compounds can be voltage-dependent. For instance, the half-maximal inhibitory concentration (IC₅₀) for related dihydropyridine (B1217469) inhibitors was found to be significantly lower (indicating higher potency) at a holding potential of -30 mV compared to -80 mV nih.gov. This demonstrates the ability of the patch clamp technique to elucidate the nuanced, state-dependent interactions between a compound and its ion channel target.

Dihydropyridine InhibitorIC₅₀ at -80 mV (nM)IC₅₀ at -30 mV (nM)
(+)-Bay k 8644800026
(-)-202-7912001.0
(+)-nimodipine200052
(-)-nimodipine4504.0
(+)-PN200-1104004.5

This interactive table shows the voltage-dependent inhibition of calcium currents by various dihydropyridines, as measured by the patch clamp technique. Data sourced from a study on guinea pig ventricular cells. nih.gov

Advanced Imaging Modalities for Cellular and Subcellular Studies

To understand the mechanism of action of this compound fully, it is essential to visualize its journey and localization within cells. Advanced imaging modalities, such as super-resolution microscopy (SRM) techniques like Stimulated Emission Depletion (STED) microscopy and Structured Illumination Microscopy (SIM), enable researchers to track drug dynamics at the subcellular level with unprecedented detail nih.gov.

These technologies overcome the diffraction limit of conventional light microscopy, achieving spatial resolutions down to tens of nanometers. This allows for the precise localization of a fluorescently labeled version of this compound within specific organelles, such as the endoplasmic reticulum, mitochondria, or the plasma membrane nih.gov.

By using these advanced techniques, researchers can:

Observe the route of entry of the compound into the cell nih.gov.

Evaluate its accumulation and distribution in different organelles nih.gov.

Analyze the kinetics of its transport, metabolism, and excretion at the cellular level nih.gov.

For example, studies using SIM have tracked the distribution of platinum-based complexes, showing their localization in autolysosomes and subsequent escape to the nucleus after photoactivation. This demonstrates the power of advanced imaging to reveal how a drug's properties and environment affect its subcellular distribution and access to its target nih.gov.

Omics Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Analysis

While techniques like SPR and patch clamp provide detailed information about a drug's interaction with a specific target, 'omics' technologies offer a broader, systems-level perspective on its biological effects. Proteomics (the large-scale study of proteins) and transcriptomics (the study of the complete set of RNA transcripts) are used to analyze the global changes in protein and gene expression induced by this compound.

Transcriptomics (e.g., via RNA sequencing) can reveal which genes are up- or down-regulated in response to the compound. This information helps to identify the cellular pathways that are modulated, providing clues about the drug's broader mechanism of action and potential off-target effects wjbphs.com.

Proteomics (e.g., via mass spectrometry) identifies and quantifies changes in the cellular proteome following drug treatment. This can confirm that changes in gene expression translate to changes in protein levels and can also uncover post-translational modifications that affect protein function nih.gov.

Together, these technologies provide a comprehensive snapshot of the cellular response to this compound, helping to build a detailed picture of its pharmacological network, identify biomarkers of its activity, and understand its effects beyond the primary target wjbphs.com.

TechnologyAnalyteKey Insights Gained
Transcriptomics RNA (Gene Expression)Identification of modulated signaling pathways, gene regulatory networks, and potential off-target gene interactions.
Proteomics ProteinsConfirmation of target engagement, identification of downstream protein expression changes, and analysis of post-translational modifications.

This interactive table outlines the application of Omics technologies in studying a compound like this compound.

Computational Chemistry and Bioinformatics for Target Identification and Validation

Computational chemistry and bioinformatics are essential tools in modern drug discovery, used to predict and analyze the interactions between a drug and its potential biological targets mdpi.com. These in silico methods accelerate the process of target identification and validation for compounds like this compound technologynetworks.com.

Key computational approaches include:

Molecular Docking: This method predicts the preferred orientation of this compound when bound to a specific protein target, such as an ion channel. The 'docking score' provides an estimate of the binding affinity, helping to prioritize potential targets technologynetworks.comderpharmachemica.com.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. These models can predict the potency of new analogues of this compound and guide its chemical optimization mdpi.com.

Bioinformatics: Bioinformatics tools are used to analyze vast biological databases to map protein interaction networks and biochemical pathways. This can help identify novel targets for this compound and understand its role within a complex biological system ucsf.edu.

These computational models allow researchers to generate hypotheses about the molecular targets of this compound, which can then be experimentally verified using the biophysical and electrophysiological techniques described in the preceding sections. This integration of computational and experimental approaches is a cornerstone of efficient drug discovery and development wjbphs.comeurofinsdiscovery.com.

Future Directions and Emerging Research Avenues for Diperdipine Hydrochloride

Exploration of Novel Binding Sites and Allosteric Modulation Mechanisms

Future research is anticipated to delve into the nuanced interactions of dihydropyridine (B1217469) compounds with their primary targets. While the principal binding site on the α1 subunit of L-type calcium channels is well-characterized, the potential for novel binding sites and allosteric modulation remains a fertile ground for investigation. Studies may focus on identifying and characterizing alternative binding pockets on the channel that could lead to more selective pharmacological effects.

Allosteric modulation, where a compound influences the action of the primary ligand by binding to a different site, offers a sophisticated approach to refining drug activity. Research in this area for the dihydropyridine class would involve screening for compounds that can fine-tune the calcium channel's activity rather than simply blocking it. This could lead to the development of molecules with a more tailored physiological response, potentially separating desired therapeutic effects from unwanted side effects.

Development of Advanced Drug Delivery Systems for Preclinical Investigation

The physicochemical properties of dihydropyridines, such as low aqueous solubility, present challenges for their formulation and delivery. A significant future research avenue lies in the development of advanced drug delivery systems to overcome these limitations in preclinical models.

Delivery SystemPotential Advantages for Dihydropyridines
NanoparticlesEnhanced solubility and bioavailability, targeted delivery to specific tissues.
LiposomesImproved drug stability, potential for controlled release.
Polymeric MicellesIncreased circulation time, ability to encapsulate hydrophobic drugs.

These novel delivery systems could enable more precise preclinical studies by ensuring consistent and targeted delivery of the compound to the site of action. This would allow for a more accurate assessment of its efficacy and pharmacological profile.

Rational Design of Combination Therapies in Preclinical Disease Models

The therapeutic potential of dihydropyridines may be significantly enhanced when used in combination with other pharmacological agents. Future preclinical research will likely focus on the rational design of combination therapies. For instance, in cardiovascular disease models, combining a dihydropyridine with drugs acting on the renin-angiotensin system could offer synergistic effects in blood pressure control.

In other potential therapeutic areas, combination strategies could be explored to target multiple pathways involved in the disease process. Preclinical studies would be essential to evaluate the efficacy and potential for synergistic or additive effects of these combination therapies, providing a strong rationale for their further clinical development.

Application of Artificial Intelligence and Machine Learning in Diperdipine (B1670723) Hydrochloride Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. In the context of dihydropyridine research, these computational tools can be applied in several key areas:

Target Identification: AI algorithms can analyze vast biological datasets to identify novel potential targets for dihydropyridine compounds beyond the L-type calcium channel.

Lead Optimization: ML models can predict the pharmacological properties of novel dihydropyridine analogues, accelerating the identification of candidates with improved efficacy and safety profiles.

Predictive Toxicology: AI can be used to predict potential adverse effects of new compounds, enabling an earlier and more efficient screening process.

The integration of AI and ML into the research workflow promises to streamline the discovery and development of the next generation of dihydropyridine-based therapeutics.

Research into Novel Formulation Strategies for Enhanced Preclinical Efficacy

Beyond advanced drug delivery systems, research into novel formulation strategies is crucial for improving the preclinical performance of dihydropyridines. This includes the exploration of amorphous solid dispersions, co-crystals, and micronization techniques to enhance the dissolution rate and oral bioavailability of these poorly soluble compounds.

The development of long-acting injectable formulations also represents a promising avenue for future research. Such formulations could provide sustained therapeutic drug levels, which would be particularly advantageous in preclinical models requiring chronic administration. These advancements in formulation science will be instrumental in unlocking the full therapeutic potential of dihydropyridine compounds in a preclinical setting.

Q & A

Q. What experimental design optimizes this compound’s bioavailability in novel drug delivery systems?

  • Methodological Answer : Use a factorial design (e.g., 3² full factorial) to evaluate critical variables like polymer concentration (X₁: 5–15% w/v) and crosslinking agent ratio (X₂: 1:2–1:4). Assess responses such as in vitro release (Higuchi model) and mucoadhesive strength. For example, a hydrogel formulation with carbopol 934P and chitosan showed sustained release (>85% at 24 hours) in simulated gastric fluid .
  • Data Reference : Kinetic analysis (Table 10, adapted from Hydroxyzine studies) can model release profiles using Korsmeyer-Peppas equations (n > 0.89 indicates non-Fickian diffusion) .

Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) elucidate structural discrepancies in this compound derivatives?

  • Methodological Answer : Perform ¹H/¹³C NMR (600 MHz, DMSO-d₆) to confirm stereochemistry and detect impurities. High-resolution MS (ESI-QTOF) with m/z accuracy < 5 ppm identifies fragmentation patterns. For example, a [M+H]⁺ ion at m/z 407.2 corresponds to the parent compound, while m/z 389.1 indicates dehydration .

Q. What strategies mitigate batch-to-batch variability in this compound’s polymorphic forms?

  • Methodological Answer : Implement process analytical technology (PAT) during crystallization, using in-line Raman spectroscopy to monitor polymorph transitions (e.g., Form I vs. Form II). Optimize solvent-antisolvent ratios (e.g., acetone-water) to favor the thermodynamically stable Form I, validated via X-ray powder diffraction (XRPD) .

Methodological Guidelines

  • Experimental Reproducibility : Document all synthesis and analysis steps in alignment with the Beilstein Journal of Organic Chemistry guidelines, including raw spectral data in supplementary materials .
  • Statistical Rigor : Use ANOVA for multi-group comparisons (p < 0.05) and Grubbs’ test to exclude outliers in impurity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.